molecular formula C15H19N5O2 B2904023 2-{2-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one CAS No. 2310157-09-4

2-{2-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2904023
CAS No.: 2310157-09-4
M. Wt: 301.35
InChI Key: LTVNHFMKGKFCSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a pyridazinone core

Properties

IUPAC Name

2-[2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-18-11-16-9-13(18)12-4-7-19(8-5-12)15(22)10-20-14(21)3-2-6-17-20/h2-3,6,9,11-12H,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVNHFMKGKFCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CCN(CC2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and piperidine intermediates, which are then coupled with a pyridazinone derivative under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The imidazole and piperidine rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: The functional groups in the compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce amine derivatives

Scientific Research Applications

    Biology: It has been investigated for its biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting specific molecular pathways.

    Industry: It can be used in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{2-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the pyridazinone core contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole, share some structural similarities and biological activities.

    Piperidine derivatives: Compounds like piperidine and piperazine are structurally related and have diverse pharmacological properties.

    Pyridazinone derivatives: Compounds such as pyridazinone and its derivatives are known for their therapeutic potential in various diseases.

Uniqueness

2-{2-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one is unique due to its combination of three distinct functional groups, which confer a wide range of chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.